molecular formula C19H20ClN3O3S2 B2826028 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 904818-14-0

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2826028
CAS No.: 904818-14-0
M. Wt: 437.96
InChI Key: OLINDRVDMGTACF-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS: 904818-14-0) is a benzamide derivative featuring a 6-chloro-4-methyl-substituted benzothiazole ring linked via an amide bond to a 4-(diethylsulfamoyl)phenyl group. Its molecular formula is C₁₉H₁₉ClN₃O₃S₂, with a molecular weight of 460.96 g/mol . The compound’s structural uniqueness lies in the chloro and methyl substituents on the benzothiazole core and the diethylsulfamoyl group on the benzamide moiety, which influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)15-8-6-13(7-9-15)18(24)22-19-21-17-12(3)10-14(20)11-16(17)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLINDRVDMGTACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with diethylsulfamoyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the sulfonamide derivative with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the sulfonamide moiety.

    Reduction: Reduction reactions could target the nitro group (if present) or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests possible applications as an antibacterial or anti-inflammatory agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as dyes, polymers, or catalysts.

Mechanism of Action

The mechanism of action of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The sulfonamide group may inhibit bacterial enzymes, while the benzothiazole ring could intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • Chlorine Position and Additional Halogens: N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () has dichloro substitution and methoxy groups, resulting in a higher molecular weight (exact value unspecified but inferred to exceed 460 g/mol) and altered lipophilicity compared to the target compound. The dichloro substitution may enhance halogen bonding but reduce solubility . N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide () replaces chlorine with bromine and introduces an ethyl group on the benzothiazole nitrogen. The dimethylsulfamoyl group (vs. diethyl in the target) reduces steric hindrance but lowers lipophilicity .
  • Methoxy and Methyl Groups: 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide () substitutes the 4-methyl group with methoxy. Molecular weight decreases to 419.52 g/mol due to the lighter methoxy group .

Modifications to the Sulfamoyl Group

  • Diethylsulfamoyl vs. Dimethylsulfamoyl: The target compound’s diethylsulfamoyl group () offers higher lipophilicity compared to dimethylsulfamoyl analogs (e.g., ). This may enhance membrane permeability but could reduce aqueous solubility . Molecular weight rises significantly due to the cyclohexyl moiety .
  • Nitro and Aromatic Substituents :

    • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () replaces benzothiazole with a nitrophenyl-thiazole system. The nitro group’s strong electron-withdrawing effect may enhance stability but reduce bioavailability .

Core Scaffold Variations

  • Quinoline-Carboxamide Hybrids: 6-(Diethylsulfamoyl)-2-hydroxy-N-(2-methyl-1,3-benzothiazol-6-yl)quinoline-4-carboxamide () incorporates a quinoline ring instead of benzamide. The extended π-system may improve intercalation with biological targets (e.g., viral proteins) but increases molecular weight (exact value unspecified) .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Benzothiazole Substituents Sulfamoyl Group Notable Features Source
Target Compound 460.96 6-Cl, 4-Me Diethyl Balanced lipophilicity and steric bulk
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide >460 (estimated) 4,5-diCl, 3,5-diOMe None High halogen bonding potential
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide ~450 (estimated) 6-Br, 3-Et Dimethyl Increased steric bulk from Br and Et
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 419.52 4-OMe Diethyl Enhanced electron density on benzothiazole
4-[Cyclohexyl(methyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide ~520 (estimated) 6-Cl, 4-Me Cyclohexyl(methyl) High steric hindrance
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ~430 (estimated) N/A (thiazole core) Diethyl Nitro group enhances electron withdrawal

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological assays, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₁ClN₂O₂S
  • Molecular Weight : 270.74 g/mol

The structure consists of a benzothiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzothiazole : Starting from 2-aminobenzenethiol and appropriate chlorinated compounds.
  • Sulfonamide Coupling : The benzothiazole derivative is then reacted with diethyl sulfamoyl chloride to form the final product.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. The compound has shown significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that compounds with benzothiazole scaffolds exhibit anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
  • DNA Interaction : The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a lead compound for further development into an antibiotic agent capable of overcoming resistance mechanisms.

Study on Anticancer Properties

In another study, the effects on MCF-7 and HeLa cells were analyzed over a series of concentrations. The results indicated that treatment with this compound led to significant cell death compared to untreated controls, with flow cytometry confirming apoptosis as the primary mode of action.

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